

# basic properties and characteristics of the MU1742 compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MU1742    |           |
| Cat. No.:            | B10856059 | Get Quote |

Technical Guide on the Core Properties and Characteristics of Sotorasib (AMG 510), a KRAS G12C Inhibitor

Disclaimer: Information regarding the specific compound "MU1742" was not publicly available. This guide has been created using Sotorasib (AMG 510), a well-documented KRAS G12C inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. This document is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C).[1][2] This mutation is a key oncogenic driver in several cancers, including a notable subset of non-small cell lung cancer (NSCLC).[3] Sotorasib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4][5] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols.

# **Core Chemical and Physical Properties**



Sotorasib is a synthetic organic compound with a complex pyridopyrimidine derivative structure.[6][7] Its key physicochemical properties are summarized below for reference.

| Property          | Value                                                                                                                                                       | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | С30Н30F2N6О3                                                                                                                                                | [1][6]    |
| Molecular Weight  | 560.6 g/mol                                                                                                                                                 | [1][6]    |
| IUPAC Name        | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2(1H)-one | [7]       |
| CAS Number        | 2252403-56-6                                                                                                                                                | [7]       |
| Appearance        | Off-white to yellow powder                                                                                                                                  | [7]       |
| Solubility        | 1.3 mg/mL at pH 1.2, 0.03<br>mg/mL at pH 6.8                                                                                                                | [8][9]    |
| рКа               | 8.06, 4.56                                                                                                                                                  | [8][9]    |

# **Signaling Pathways and Mechanism of Action**

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[6] The KRAS G12C mutation impairs the protein's ability to hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP), locking it in a constitutively active, GTP-bound state.[10][11] This leads to persistent downstream signaling, primarily through the RAF/MEK/ERK (MAPK) pathway, driving uncontrolled cell growth.[4][10]

Sotorasib is a covalent inhibitor that selectively targets the mutant cysteine residue at position 12.[10][12] It binds to a previously unexploited surface groove in the switch II region of KRAS G12C when the protein is in its inactive, GDP-bound state.[4][6] This irreversible covalent bond traps KRAS G12C in this inactive conformation, preventing its interaction with downstream



effectors and thereby inhibiting oncogenic signaling.[6][12] This mechanism is highly specific to the G12C mutant, with no inhibitory effect on wild-type KRAS.[6]



KRAS G12C Signaling Pathway and Sotorasib Inhibition



Click to download full resolution via product page

KRAS G12C signaling and Sotorasib's mechanism of action.

# **Preclinical and Clinical Data Summary**

Sotorasib has undergone extensive preclinical and clinical evaluation, demonstrating significant anti-tumor activity in KRAS G12C-mutated cancers.

## **In Vitro Efficacy**

The potency of sotorasib has been evaluated across various cancer cell lines harboring the KRAS G12C mutation.

| Cell Line  | Cancer Type                   | Assay Format | IC50 (nM) | Reference |
|------------|-------------------------------|--------------|-----------|-----------|
| NCI-H358   | Non-Small Cell<br>Lung Cancer | 2D           | 10 - 15.6 | [13]      |
| MIA PaCa-2 | Pancreatic<br>Cancer          | 2D           | 10 - 50   | [13]      |
| NCI-H2122  | Non-Small Cell<br>Lung Cancer | 2D           | 20        | [13]      |
| SW1573     | Non-Small Cell<br>Lung Cancer | 2D           | 30        | [13]      |
| NCI-H358   | Non-Small Cell<br>Lung Cancer | 3D           | 0.2       | [13]      |
| MIA PaCa-2 | Pancreatic<br>Cancer          | 3D           | 0.3       | [13]      |

## **In Vivo Efficacy**

Preclinical studies in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models have shown significant tumor growth inhibition with sotorasib treatment.[3] Combination strategies with other targeted agents, such as HER kinase or SHP2 inhibitors, have demonstrated enhanced anti-tumor activity in vivo.[3]



## **Clinical Trial Data (CodeBreaK 100)**

The pivotal CodeBreaK 100 trial evaluated sotorasib in patients with pretreated KRAS G12C-mutated advanced solid tumors.[5][14]

| Parameter                                 | Value (NSCLC Cohort,<br>n=124) | Reference |
|-------------------------------------------|--------------------------------|-----------|
| Dose                                      | 960 mg once daily              | [15]      |
| Objective Response Rate (ORR)             | 37.1% (95% CI: 28, 45)         | [4][15]   |
| Disease Control Rate (DCR)                | 80.6%                          | [15][16]  |
| Median Duration of Response (DOR)         | 11.1 months                    | [16]      |
| Median Progression-Free<br>Survival (PFS) | 6.8 months                     | [15]      |
| Median Overall Survival (OS)              | 12.5 months                    | [16]      |
| 2-Year OS Rate                            | 33%                            | [17]      |

The most common adverse reactions (≥20%) included diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[4][9]

## **Experimental Protocols**

A suite of biochemical and cell-based assays is essential for the characterization of KRAS inhibitors like sotorasib.[18][19]

## **Biochemical Assay: HTRF-Based Nucleotide Exchange**

This assay measures the compound's ability to inhibit the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.[20]

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine nucleotide



exchange factor (GEF), SOS1. Inhibition of this process by the compound results in a decreased HTRF signal.

#### Methodology:

- Compound Plating: Serially dilute the test compound in an appropriate buffer (e.g., DMSO) and dispense into a 384-well assay plate.[20]
- KRAS/GDP/Antibody Mix Preparation: Prepare a mix containing recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and an anti-tag antibody (e.g., Anti-His6-Tb). Pre-incubate to allow complex formation.[20]
- Dispensing KRAS Mix: Add the pre-incubated KRAS mix to all wells of the compound-plated plate.
- Initiating Nucleotide Exchange: Prepare a mix of the GEF (e.g., SOS1) and unlabeled GTP in assay buffer. Add this mix to the wells to initiate the exchange reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the reaction to reach equilibrium.
- Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
- Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against compound concentration to determine the IC50 value.

## **Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)**

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells harboring the KRAS G12C mutation.[13]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

#### Methodology:

## Foundational & Exploratory





- Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) under standard conditions.
- Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include vehicle-only (e.g., DMSO) controls.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 3-10 days).[13]
- Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and initiates the luminescent reaction.
- Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Plate Reading: Read the luminescence on a plate reader.
- Data Analysis: Plot the luminescent signal against compound concentration to generate a dose-response curve and calculate the IC50 value.





Click to download full resolution via product page

Workflow for biochemical and cell-based characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sotorasib|KRAS G12C Inhibitor|For Research Use [benchchem.com]
- 2. sotorasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 5. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Early-Phase Study Reports Progress in Targeting KRAS-Mutated Tumors With Sotorasib
  The ASCO Post [ascopost.com]
- 15. ilcn.org [ilcn.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [basic properties and characteristics of the MU1742 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856059#basic-properties-and-characteristics-of-the-mu1742-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com